2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile
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Overview
Description
2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-A]benzimidazoles This compound is notable for its unique structure, which includes a chlorobenzyl group, a pyridinylmethylamino group, and a carbonitrile group
Preparation Methods
The synthesis of 2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate under specific conditions . The reaction conditions often involve heating under reflux in pyridine, which facilitates the formation of the desired pyrido[1,2-A]benzimidazole scaffold .
Chemical Reactions Analysis
2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
1-((2,4-Dichlorobenzyl)amino)-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile: This compound has a similar structure but includes an additional chlorine atom, which may alter its chemical and biological properties.
2-Benzyl-1-[(3-dimethylamino)propyl]amino-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20ClN5 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-methyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H20ClN5/c1-17-21(13-18-8-10-20(27)11-9-18)25(30-16-19-5-4-12-29-15-19)32-24-7-3-2-6-23(24)31-26(32)22(17)14-28/h2-12,15,30H,13,16H2,1H3 |
InChI Key |
VJZFKVHCGJMKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)NCC5=CN=CC=C5)C#N |
Origin of Product |
United States |
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